molecular formula C25H34N4O2 B2802189 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 866144-98-1

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No.: B2802189
CAS No.: 866144-98-1
M. Wt: 422.573
InChI Key: GKQVVONZSDPWRC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a 3,4-dimethoxyphenyl halide and a suitable catalyst.

    Addition of the octyl group: This can be done through alkylation reactions using octyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine: Lacks the octyl group, which may affect its solubility and biological activity.

    3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine: Lacks the dihydro functionality, potentially altering its reactivity and stability.

Uniqueness

The presence of the 3,4-dimethoxyphenyl group, the octyl chain, and the dihydro functionality in 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine makes it unique. These features can influence its physical properties, reactivity, and potential biological activities, distinguishing it from similar compounds.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine (CAS No. 866144-98-1) is a member of the pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C25H34N4O2
  • Molar Mass : 422.56 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • pKa : 4.67 (predicted)

The biological activity of pyrazolo[1,5-a]pyrimidines often involves the inhibition of specific protein kinases. Protein kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. The compound has been studied for its ability to selectively inhibit casein kinase 2 (CK2), a kinase implicated in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on CK2. For instance:

  • IC50 values for CK2α inhibition were reported at approximately 8 nM , indicating high potency against this target .
  • In a kinome-wide selectivity screen involving 56 kinases, several derivatives demonstrated significant selectivity for CK2 over other kinases such as PIM and DYRK .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) and HCT-116 (colon cancer) cells showed significant growth inhibition with IC50 values in the range of 45–97 nM , suggesting a promising therapeutic profile against these types of cancer .
  • The compound exhibited low cytotoxicity across a panel of 60 cancer cell lines , indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo[1,5-a]pyrimidines has revealed that modifications at specific positions can enhance biological activity:

  • Substituents at the 3 and 5 positions significantly influence potency and selectivity against CK2.
  • The presence of a dimethoxyphenyl group at the 3-position has been associated with improved binding affinity to the kinase target.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on a series of pyrazolo[1,5-a]pyrimidines showed that modifications led to compounds with enhanced selectivity and potency against CK2. These compounds were tested in vivo and demonstrated significant tumor growth inhibition in mouse models.
  • Another investigation indicated that certain derivatives could effectively penetrate cellular membranes, enhancing their therapeutic potential against solid tumors.

Properties

IUPAC Name

10-(3,4-dimethoxyphenyl)-7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-5-6-7-8-9-10-14-28-15-13-20-18(2)27-24-21(17-26-29(24)25(20)28)19-11-12-22(30-3)23(16-19)31-4/h11-12,16-17H,5-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQVVONZSDPWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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